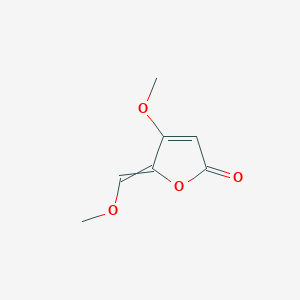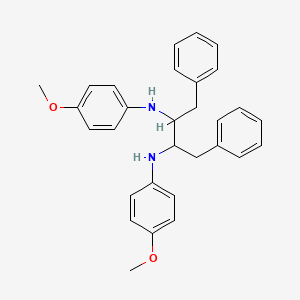
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two methoxyphenyl groups and two phenyl groups attached to a butane-2,3-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine typically involves the reaction of 4-methoxybenzaldehyde with an appropriate diamine precursor under controlled conditions. One common method involves the use of a condensation reaction, where the aldehyde groups react with the amine groups to form the desired product. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which is then reduced to the final diamine product.
Industrial Production Methods
In an industrial setting, the production of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques, such as recrystallization and chromatography, to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N~2~,N~3~-Bis(3-chlorophenyl)quinoxaline-2,3-diamine: This compound has similar structural features but contains chlorophenyl groups instead of methoxyphenyl groups.
N~2~,N~3~-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide: Another related compound with methoxybenzyl groups and a pyridine backbone.
Uniqueness
N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine is unique due to its specific combination of methoxyphenyl and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
113158-07-9 |
|---|---|
Fórmula molecular |
C30H32N2O2 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
2-N,3-N-bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C30H32N2O2/c1-33-27-17-13-25(14-18-27)31-29(21-23-9-5-3-6-10-23)30(22-24-11-7-4-8-12-24)32-26-15-19-28(34-2)20-16-26/h3-20,29-32H,21-22H2,1-2H3 |
Clave InChI |
PAVLSUXFANGXAX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C(CC3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



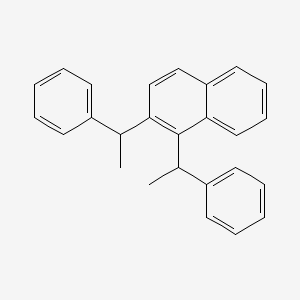
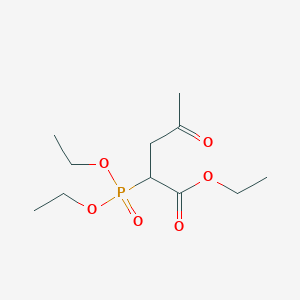
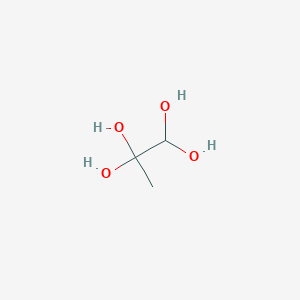
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)
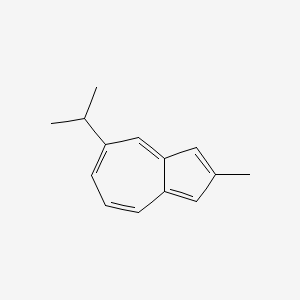
![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
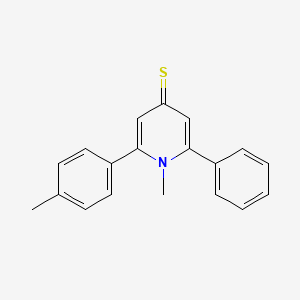

![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
